An In-depth Technical Guide to (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid, a benzimidazole derivative with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, a proposed synthetic route, analytical characterization methods, and prospective biological applications.
Introduction and Rationale
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4][5] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antiviral properties.[1][3][6] The introduction of an acetic acid moiety at the N-1 position and an allyl-sulfur group at the C-2 position of the benzimidazole ring is anticipated to modulate its physicochemical and biological properties, potentially leading to novel therapeutic agents.
Specifically, derivatives of 2-sulfanyl-benzimidazol-1-yl-acetic acid have been identified as potent antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), a key player in the inflammatory cascade of allergic diseases.[7] This suggests that (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid could be a valuable candidate for the development of new treatments for conditions such as asthma, allergic rhinitis, and atopic dermatitis.[7]
This guide will delve into the essential technical aspects of this promising molecule, providing a foundational understanding for its synthesis, characterization, and exploration of its therapeutic potential.
Proposed Synthesis of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of (2-Mercapto-benzoimidazol-1-yl)-acetic acid
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzimidazole (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
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Addition of Base: Add a slight excess of a base, such as sodium hydroxide or potassium carbonate (e.g., 1.1 equivalents), to the solution and stir until the 2-mercaptobenzimidazole is fully dissolved, forming the corresponding thiolate salt.
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N-Alkylation: To the stirred solution, add a solution of chloroacetic acid (1 equivalent) in the same solvent dropwise at room temperature.
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Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
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Work-up and Isolation: After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the product. Filter the precipitate, wash with cold water, and dry under vacuum to yield (2-Mercapto-benzoimidazol-1-yl)-acetic acid.
Step 2: Synthesis of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid
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Reaction Setup: In a round-bottom flask, dissolve the (2-Mercapto-benzoimidazol-1-yl)-acetic acid (1 equivalent) from Step 1 in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone.
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Addition of Base: Add a base such as potassium carbonate (2 equivalents) to the solution to deprotonate both the carboxylic acid and the thiol.
-
S-Alkylation: To the stirred suspension, add allyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor its completion by TLC.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into ice-cold water and acidify with a dilute acid to precipitate the crude product. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid.
Physicochemical Properties
While experimentally determined data for (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid is scarce, its key physicochemical properties can be predicted based on its structure and data from closely related analogs.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C12H12N2O2S | - |
| Molecular Weight | 248.30 g/mol | - |
| Appearance | Likely a white to off-white crystalline solid | General property of similar benzimidazole derivatives |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol.[10] Limited solubility in water, but should dissolve in aqueous base. | Structural analogy |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3.5-4.5. The benzimidazole ring nitrogens are weakly basic. | Based on similar acetic acid derivatives[10] |
| LogP | Predicted to be in the range of 1.5 - 2.5, indicating moderate lipophilicity. | Estimation based on structural fragments |
Analytical Characterization
A comprehensive analytical approach is crucial for confirming the identity and purity of the synthesized (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid. The following techniques are recommended:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR: Expected signals would include aromatic protons of the benzimidazole ring, a singlet for the methylene protons of the acetic acid group, and characteristic signals for the allyl group (a doublet for the CH2 attached to sulfur, a multiplet for the vinyl CH, and two doublets for the terminal vinyl CH2). The carboxylic acid proton may appear as a broad singlet.
-
13C NMR: Will show distinct signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid, the methylene carbon of the acetic acid, and the carbons of the allyl group.
-
-
Infrared (IR) Spectroscopy: Key characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm-1), the C=O stretch of the carboxylic acid (~1700-1725 cm-1), C=N and C=C stretching of the benzimidazole ring (~1450-1620 cm-1), and C-S stretching.[11][12][13]
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Mass Spectrometry (MS): Will provide the molecular weight of the compound, with the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ confirming the elemental composition. High-resolution mass spectrometry (HRMS) can be used for precise mass determination.
Chromatographic Methods
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Thin Layer Chromatography (TLC): Useful for monitoring the progress of the synthesis and for preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Can be employed for determining the purity of the final compound and for quantitative analysis.
Analytical Workflow
Caption: A typical workflow for the analytical characterization of the synthesized compound.
Potential Biological Significance and Therapeutic Applications
The structural features of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid suggest several potential biological activities.
Anti-inflammatory and Anti-allergic Activity
As previously mentioned, the core structure is closely related to known CRTH2 antagonists.[7] The CRTH2 receptor is a G-protein coupled receptor expressed on Th2 lymphocytes, eosinophils, and basophils, and it mediates the pro-inflammatory effects of prostaglandin D2 (PGD2). By blocking this receptor, (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid could potentially inhibit the recruitment and activation of these key inflammatory cells, thereby mitigating the symptoms of allergic diseases.
Potential Mechanism of Action as a CRTH2 Antagonist
Caption: Proposed mechanism of action of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid as a CRTH2 antagonist.
Other Potential Activities
The benzimidazole nucleus is associated with a broad spectrum of pharmacological effects. Therefore, it is plausible that (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid could also exhibit:
-
Analgesic Activity: Some 2-substituted benzimidazole-1-yl acetic acid derivatives have shown promising analgesic properties.[6]
-
Antimicrobial and Antifungal Activity: The benzimidazole scaffold is present in several antimicrobial and antifungal drugs.[1][14]
Further in-vitro and in-vivo studies are warranted to fully elucidate the biological activity profile of this compound.
Safety and Handling
As with any research chemical, (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling the compound.
-
Inhalation: Avoid inhaling dust or vapors. Use a fume hood for all manipulations.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
(2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid represents a promising, yet underexplored, molecule with significant potential for drug discovery, particularly in the area of inflammatory and allergic diseases. This technical guide provides a solid foundation for its synthesis, characterization, and biological evaluation. The proposed synthetic route is based on well-established chemical principles, and the outlined analytical methods will ensure the structural integrity and purity of the compound. Further research into the pharmacological properties of this compound is highly encouraged and could lead to the development of novel and effective therapeutic agents.
References
- Al-kazweeny, A. F., & Al-Zuhairy, M. F. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences, 9(12), 1-13.
- Anonymous. (2013). Synthesis Analgesic and Anti-Inflammatory Activity of Some 2-Substituted 3- Acetic Acid Benzimidazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 928-936.
- El Kihel, A., et al. (2016). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry, 32(4).
- Mumtaz, A., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Bioorganic Chemistry, 80, 394-403.
- Kumar, A., et al. (2023). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances, 13(42), 29699-29710.
- Rabiger, D. J., & Joullié, M. M. (1964). The Ionization Constants, Ultraviolet and Infrared Spectra of Some Substituted Benzimidazoles. The Journal of Organic Chemistry, 29(2), 476–482.
- Ak, S., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. BMC Chemistry, 16(1), 10.
- Ansari, K. F., & Lal, C. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(10), 4028-4033.
- Abdel-Rahman, A. A.-H. (2021). Different Potential Biological Activities of Benzimidazole Derivatives. Egypt. J. Chem., 64(5), 2631-2646.
- Google Patents. (n.d.). CN101052397B - 2-sulfanyl-benzimidazol-1-yl-acetic acid derivatives.
- Perin, N., et al. (2021).
- El Kihel, A., et al. (2016). Improved Method of S-Alkylation of 2-Mercaptobenzimidazole Derivatives with Trialkylphosphite.
- Al-Amiery, A. A., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Al-Mustansiriyah Journal of Science, 35(4).
- Sharma, D., et al. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48.
- Kumar, D., et al. (2015). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. Journal of Chemical and Pharmaceutical Research, 7(3), 1205-1210.
- Al-Masoudi, W. A. (2014). Microwave Assisted Synthesis, Spectral Studies and Biological Evaluation of Some Benzimidazole Derivatives. Journal of Applicable Chemistry, 3(6), 2415-2423.
- El-Sabbagh, O. I., et al. (1995). Substituted benzimidazoles. Part I. Synthesis and properties of some 2-aryl-5-fluoro-6-(4-methyl-1-piperazinyl). Die Pharmazie, 50(12), 784-787.
- Bouyahya, A., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(19), 6697.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2023).
- Zenodo. (2024).
- Reddy, M. V. R., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 157-164.
- Kim, H., & Buchwald, S. L. (2021). Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. Organic Letters, 23(8), 3139–3143.
-
ResearchGate. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH). Retrieved from [Link]
- White, A., et al. (2020). BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF. Digital Commons @ the Georgia Academy of Science.
- Der Pharma Chemica. (n.d.).
- MDPI. (n.d.). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers.
- JournalAgent. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY.
- Keri, R. S., et al. (2015). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Chemistry, 2015, 1-19.
-
HRD Pharm. (n.d.). 2-(1,2-Benzisoxazol-3-yl)acetic acid. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). 2-(pyrrolidin-1-yl)acetic acid hydrochloride. Retrieved from [Link]
- ACS Omega. (2018).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 3. isca.me [isca.me]
- 4. zenodo.org [zenodo.org]
- 5. longdom.org [longdom.org]
- 6. rjpbcs.com [rjpbcs.com]
- 7. CN101052397B - 2-sulfanyl-benzimidazol-1-yl-acetic acid derivatives - Google Patents [patents.google.com]
- 8. ijmrhs.com [ijmrhs.com]
- 9. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ODM 2-(1,2-Benzisoxazol-3-yl)acetic acid Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
